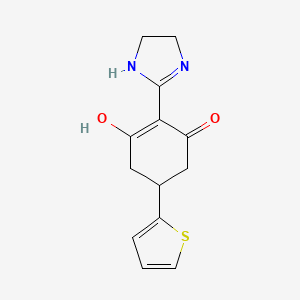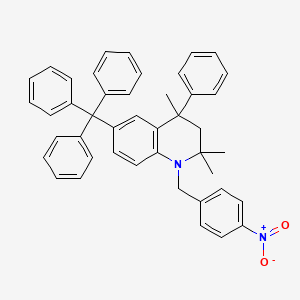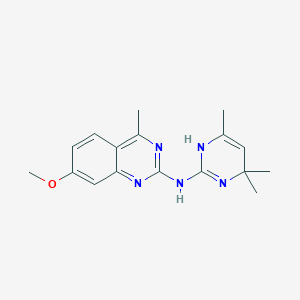![molecular formula C16H10N4S4 B11034027 3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11034027.png)
3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a complex heterocyclic compound that features both benzothiazole and triazole moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the reaction of 1,3-benzothiazole-2-thiol with a suitable triazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzothiazole moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. It has shown activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
3-{[(1,3-ベンゾチアゾール-2-イルスルファニル)メチル]スルファニル}[1,2,4]トリアゾロ[3,4-b][1,3]ベンゾチアゾールの作用機序は、細胞標的との相互作用を含みます。この化合物は、酵素または受容体に結合し、それらの正常な機能を阻害する可能性があります。たとえば、細胞分裂に関与する重要な酵素を阻害し、癌細胞の増殖を抑制する可能性があります。正確な分子標的と経路はまだ調査中ですが、予備研究は、酸化ストレス経路とDNA合成阻害への関与を示唆しています。
類似化合物:
1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアゾール: これらの化合物は、類似のトリアゾールコアを共有しますが、付加された複素環系が異なります。
ベンゾチアゾール誘導体: 2-メルカプトベンゾチアゾールなどの化合物は、類似の硫黄含有構造を持ちますが、トリアゾール環がありません。
ユニークさ: 3-{[(1,3-ベンゾチアゾール-2-イルスルファニル)メチル]スルファニル}[1,2,4]トリアゾロ[3,4-b][1,3]ベンゾチアゾールにおけるベンゾチアゾールとトリアゾールの部分の組み合わせは、多様な化学反応性と生物活性を提供する独自の骨格を提供します。この二重の機能性は、他の類似の化合物にはあまり見られないため、研究開発のための貴重な標的となっています。
類似化合物との比較
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar triazole core but differ in the attached heterocyclic systems.
Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole have similar sulfur-containing structures but lack the triazole ring.
Uniqueness: The combination of benzothiazole and triazole moieties in 3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole provides a unique scaffold that offers diverse chemical reactivity and biological activity. This dual functionality is not commonly found in other similar compounds, making it a valuable target for research and development.
特性
分子式 |
C16H10N4S4 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
1-(1,3-benzothiazol-2-ylsulfanylmethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C16H10N4S4/c1-3-7-12-10(5-1)17-16(24-12)22-9-21-14-18-19-15-20(14)11-6-2-4-8-13(11)23-15/h1-8H,9H2 |
InChIキー |
CRVMISZNBAPUMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)SCSC3=NN=C4N3C5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-hydroxyphenyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11033947.png)
![1-(4-Ethoxyphenyl)-3-{6-oxo-4-[(pyridin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}guanidine](/img/structure/B11033954.png)
![(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033961.png)
![1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B11033974.png)
![1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dichlorophenyl)guanidine](/img/structure/B11033976.png)

![(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11033982.png)
![Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11033988.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide](/img/structure/B11033991.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B11033998.png)


![4,6,6-trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline](/img/structure/B11034017.png)
